8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a compound that features a trifluoromethyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a catalyst to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological or chemical outcomes . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Trifluoromethylquinolines: These compounds share the trifluoromethyl group and quinoline ring system but may differ in the position of the trifluoromethyl group or additional substituents.
Fluoroquinolines: These compounds contain fluorine atoms in the quinoline ring and exhibit similar properties but may have different biological activities.
Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both the trifluoromethyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
1780282-30-5 |
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Molecular Formula |
C11H10F3NO2 |
Molecular Weight |
245.2 |
Purity |
95 |
Origin of Product |
United States |
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